molecular formula C16H21N3O B2470876 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide CAS No. 2034377-13-2

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide

Cat. No.: B2470876
CAS No.: 2034377-13-2
M. Wt: 271.364
InChI Key: DUXMKOFBLHCAMN-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a phenyl group and an ethyl chain linked to a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Substitution with a phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the ethyl chain: This step involves the alkylation of the pyrazole ring with an ethyl halide.

    Formation of the pivalamide moiety: The final step involves the reaction of the ethyl-substituted pyrazole with pivaloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used as a tool in biochemical studies to investigate the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a pivalamide group.

    N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of a pivalamide group.

    N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propionamide: Similar structure but with a propionamide group instead of a pivalamide group.

Uniqueness

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide is unique due to the presence of the pivalamide moiety, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-16(2,3)15(20)17-9-10-19-12-14(11-18-19)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXMKOFBLHCAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C=C(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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